molecular formula C20H15ClN4OS B12055368 3-(2-Chlorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-58-9

3-(2-Chlorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12055368
CAS No.: 478254-58-9
M. Wt: 394.9 g/mol
InChI Key: GGCKSKJDXLXDFR-WSDLNYQXSA-N
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Description

5-(2-CHLOROPHENYL)-4-(((2-METHOXY-1-NAPHTHYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-4-(((2-METHOXY-1-NAPHTHYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

    Methylene Bridge Formation: The methylene bridge can be introduced through condensation reactions involving aldehydes or ketones.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the triazole ring to other heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are often studied for their potential antimicrobial properties.

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.

Medicine

    Anticancer Research:

    Antifungal Agents: Triazole derivatives are known for their antifungal properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-4-(((2-METHOXY-1-NAPHTHYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-CHLOROPHENYL)-4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL
  • 5-(2-METHOXY-1-NAPHTHYL)-4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL
  • 5-(2-CHLOROPHENYL)-4-((1-NAPHTHYL)METHYLENE)AMINO-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 5-(2-CHLOROPHENYL)-4-(((2-METHOXY-1-NAPHTHYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific structural features, such as the presence of both 2-chlorophenyl and 2-methoxy-1-naphthyl groups, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

478254-58-9

Molecular Formula

C20H15ClN4OS

Molecular Weight

394.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H15ClN4OS/c1-26-18-11-10-13-6-2-3-7-14(13)16(18)12-22-25-19(23-24-20(25)27)15-8-4-5-9-17(15)21/h2-12H,1H3,(H,24,27)/b22-12+

InChI Key

GGCKSKJDXLXDFR-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl

Origin of Product

United States

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